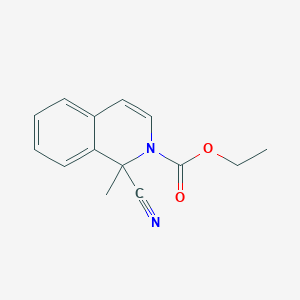
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate, also known as ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been employed in a variety of applications, including drug discovery, organic synthesis, and material science.
作用機序
The mechanism of action of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
生化学的および生理学的効果
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, including drug discovery, organic synthesis, and material science. Additionally, the compound has been shown to have a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
However, there are also some limitations to the use of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound may be difficult to synthesize and purify, which could limit its availability for research purposes.
将来の方向性
There are many potential future directions for research involving Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Additionally, the compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylic acid with Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate cyanoacetate in the presence of a base such as sodium hydride. The resulting product can be purified using standard techniques such as column chromatography.
科学的研究の応用
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been extensively used in scientific research due to its unique chemical properties. It has been employed in drug discovery efforts, particularly in the development of anticancer agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
特性
CAS番号 |
17954-28-8 |
|---|---|
製品名 |
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3 |
InChIキー |
FVDMXAPIRRADMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
正規SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



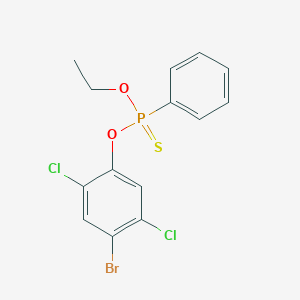
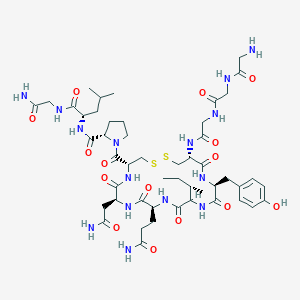
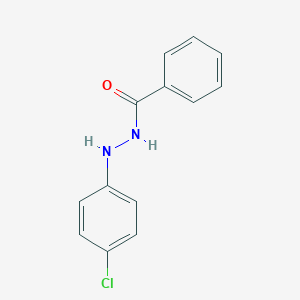
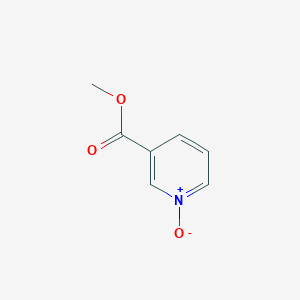
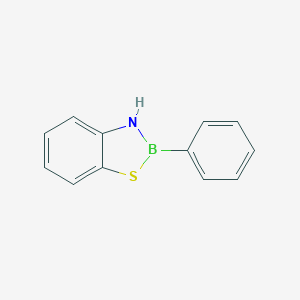
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
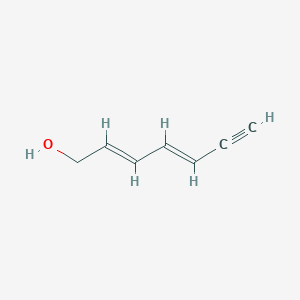
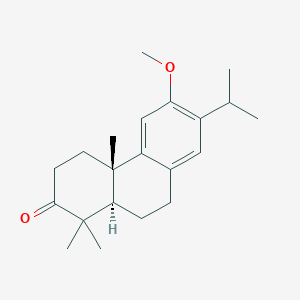
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
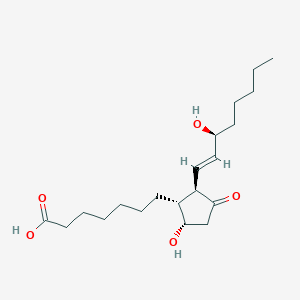
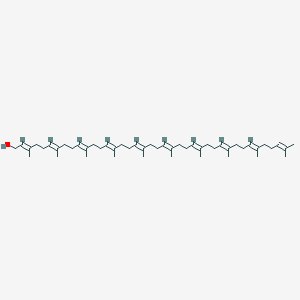
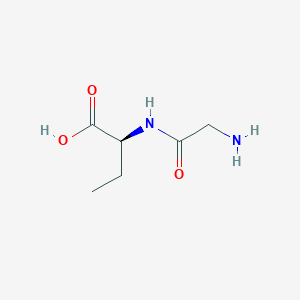
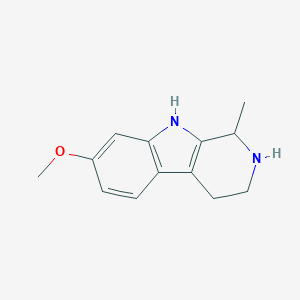
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)